molecular formula C7H9NS2 B1353005 2-Thiophen-2-yl-thiazolidine CAS No. 31404-10-1

2-Thiophen-2-yl-thiazolidine

Cat. No.: B1353005
CAS No.: 31404-10-1
M. Wt: 171.3 g/mol
InChI Key: ULMSGFRYPNGQEL-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophen-2-yl-thiazolidine typically involves the cyclization of thiophene derivatives with thiazolidine precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-2-yl-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Thiophen-2-yl-thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-thiazolidine involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular receptors. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways . The compound’s anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

    Thiazolidine: A simpler analog without the thiophene ring.

    Thiazolidinedione: Known for its use in antidiabetic drugs.

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

Uniqueness: 2-Thiophen-2-yl-thiazolidine is unique due to the combination of the thiazolidine and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMSGFRYPNGQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404158
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-10-1
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying (2S,4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid in the context of Pseudomonas aeruginosa?

A1: Pseudomonas aeruginosa is an opportunistic pathogen known for its resistance to antibiotics. [] Targeting essential enzymes like FabF, involved in fatty acid biosynthesis, offers a potential avenue for novel antibacterial development. The research focuses on understanding how (2S,4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid interacts with a mutated form of FabF (C164Q) in Pseudomonas aeruginosa. This interaction could provide valuable insights into the enzyme's structure and potential mechanisms for inhibition. [] Further research is needed to explore the compound's potential as a lead for antibacterial drug development.

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